Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine
Description
Contextualization of Tricyclo[3.3.1.13,7]dec-1-en-2-amine as a Key Functionalized Diamondoid System
Tricyclo[3.3.1.13,7]dec-1-en-2-amine is the systematic name for an enamine derivative of adamantane (B196018). Adamantane (C₁₀H₁₆) is the smallest and most fundamental member of the diamondoid class—perfectly rigid, cage-like hydrocarbons that are subunits of the diamond crystal lattice. wikipedia.org The functionalization of these diamondoid systems is a key area of research, as the attachment of various chemical groups can dramatically alter their electronic and physical properties, enabling the design of molecules with tailored functions. aip.orgresearchgate.net
The structure of Tricyclo[3.3.1.13,7]dec-1-en-2-amine is of particular academic interest because it combines two important chemical features on the rigid adamantane core: an amine group and an internal double bond (alkene). Specifically, it is an enamine, where the nitrogen atom is directly bonded to one of the carbons of the double bond. However, the placement of this double bond starting at a bridgehead carbon (C-1) classifies it as an "anti-Bredt" or bridgehead alkene. According to Bredt's rule, the formation of a double bond at a bridgehead position in a small, bridged ring system is highly unfavorable due to immense geometric and angle strain. purechemistry.orgwikipedia.org This makes the target compound an exceptionally challenging synthetic target that exists at the limits of molecular stability. oxsci.orgmdpi.com
Evolution and Significance of Adamantane Derivatives in Contemporary Organic and Materials Science
The chemistry of adamantane has evolved significantly since its discovery. Initially an academic curiosity due to its unique, stress-free structure, adamantane has become a privileged scaffold in medicinal chemistry and materials science. mdpi.comresearchgate.net Its rigid and lipophilic nature can enhance the pharmacokinetic properties of drug molecules. The first major application was Amantadine (1-aminoadamantane), an antiviral drug, which underscored the biomedical potential of simple adamantane amines. nih.govnih.gov This success spurred the development of numerous other adamantane-containing drugs. mdpi.com
In materials science, the adamantane cage is used as a building block for polymers, molecular machines, and nanostructures. researchgate.net Its thermal stability and well-defined three-dimensional geometry make it an ideal component for creating materials with predictable and robust architectures. Functionalization is key to these applications, allowing adamantane units to be linked together or attached to other molecular systems. researchgate.netnih.gov The ongoing exploration of new functionalization methods aims to unlock novel properties and applications for this versatile diamondoid. researchgate.net
Specific Academic Challenges and Research Opportunities Posed by Adamantane-Based Enamines
The specific structure of Tricyclo[3.3.1.13,7]dec-1-en-2-amine presents formidable challenges rooted in fundamental principles of organic chemistry. The primary obstacle is the violation of Bredt's rule. A double bond at the bridgehead of the rigid adamantane cage would force the sp²-hybridized carbons into a non-planar geometry, preventing the efficient overlap of p-orbitals needed to form a stable π-bond. wikipedia.orglibretexts.org Consequently, such bridgehead alkenes are highly reactive and typically exist only as transient intermediates that must be trapped in situ. oxsci.orgsci-hub.se
While the synthesis of adamantane derivatives from enamines of cyclohexanone (B45756) is a known method for constructing the cage itself, the formation of a stable enamine on the adamantane core, particularly in an anti-Bredt configuration, is a different and much more difficult proposition. rsc.orgnih.gov
Despite these challenges, the pursuit of such highly strained molecules offers significant research opportunities:
Probing Chemical Theory: Synthesizing or computationally studying molecules like Tricyclo[3.3.1.13,7]dec-1-en-2-amine allows chemists to test the limits of established theories like Bredt's rule and explore the nature of bonding in highly distorted systems. oxsci.orgwestlatimes.com
Computational Chemistry: For molecules that are too unstable to isolate, computational methods like Density Functional Theory (DFT) are invaluable. nih.govmdpi.com These studies can predict the electronic structure, stability, and potential reactivity of hypothetical adamantane-based enamines, providing insights that can guide future synthetic efforts. researchgate.net
Unique Reactivity: If formed, the strained double bond in an adamantane enamine would be highly reactive. This could potentially be harnessed for novel chemical transformations, such as unique cycloaddition reactions or as a precursor to otherwise inaccessible 1,2-disubstituted adamantane derivatives. nih.govacs.org The inhibited conjugation between the nitrogen lone pair and the twisted π-system would also impart unique electronic properties compared to conventional, planar enamines. nih.gov
Data Tables
General Properties of the Adamantane Scaffold
This interactive table summarizes the known physical and structural properties of the parent adamantane molecule.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆ | wikipedia.org |
| Molar Mass | 136.24 g/mol | wikipedia.org |
| Appearance | White crystalline solid | wikipedia.org |
| Melting Point | 270 °C (sublimes) | wikipedia.org |
| Density | 1.07 g/cm³ | wikipedia.org |
| Symmetry | Td | wikipedia.org |
| C-C Bond Length | ~1.54 Å | wikipedia.org |
Predicted Properties of Tricyclo[3.3.1.13,7]dec-1-en-2-amine
The following table presents hypothetical or predicted data for the target compound, as it is not a commercially available or well-characterized substance. These values are based on computational studies of related functionalized diamondoids and the principles of anti-Bredt systems.
| Property | Predicted Characteristic | Rationale |
| Chemical Formula | C₁₀H₁₅N | - |
| Molar Mass | 149.24 g/mol | - |
| Stability | Highly unstable, likely a transient intermediate | Violation of Bredt's rule leads to extreme ring strain. wikipedia.orgmdpi.com |
| Reactivity | Highly reactive as a nucleophile and towards cycloadditions | The strained π-bond is energetically poised for reaction. oxsci.org |
| HOMO-LUMO Gap | Significantly reduced compared to adamantane | Functionalization, especially with unsaturated groups, tunes the electronic structure of diamondoids. aip.org |
| Geometry at C1-C2 | Twisted, non-planar double bond | Inherent to the geometric constraints of the adamantane cage. sci-hub.se |
Structure
3D Structure
Properties
CAS No. |
773800-69-4 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
tricyclo[3.3.1.13,7]dec-1-en-2-amine |
InChI |
InChI=1S/C10H15N/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-8H,1-5,11H2 |
InChI Key |
JNSUFWMKLOWCEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(=C3N)C2 |
Origin of Product |
United States |
Synthetic Methodologies for Tricyclo 3.3.1.13,7 Dec 1 En 2 Amine and Analogous Adamantane Enamines
De Novo Construction of Adamantane (B196018) Enamine Scaffolds
The de novo synthesis of the adamantane core, with the simultaneous or subsequent introduction of the enamine moiety, represents a fundamental approach to these molecules. These strategies often involve the careful orchestration of cyclization reactions from simpler, more readily available precursors.
Total Synthesis Approaches from Acyclic, Monocyclic, and Bicyclic Precursors
The construction of the adamantane skeleton from non-adamantoid precursors is a testament to the ingenuity of synthetic organic chemistry. These total synthesis approaches can be broadly classified by the cyclic nature of their starting materials.
While direct total synthesis from acyclic precursors to form adamantane enamines is not extensively documented, the principles of adamantane synthesis often involve intramolecular cyclizations that could be adapted.
More common are strategies that employ monocyclic starting materials. A notable example involves the reaction of a monocyclic compound with pyrrolidine (B122466) to form an enamine. This enamine can then undergo a Michael addition with an appropriate acceptor, leading to a bicyclic intermediate that subsequently cyclizes to the adamantane core. For instance, the enamine of a substituted cyclohexanone (B45756) can react with an acrylate (B77674) derivative to form a bicyclic intermediate, which then undergoes a Dieckmann condensation to yield a densely substituted adamantane derivative. nih.gov
Bicyclic precursors, particularly derivatives of bicyclo[3.3.1]nonane, are arguably the most utilized starting materials for the construction of the adamantane framework due to their inherent structural similarity. nih.govmdpi.com Various strategies, including diolefin cyclizations and transformations of ketoolefins, have been employed. nih.govmdpi.com For example, the exposure of bicyclo[3.3.1]nonane-derived diolefins to bromine or iodine can initiate a transannular cyclization to form the adamantane scaffold. mdpi.com Similarly, enol ethers of bicyclo[3.3.1]nonanes undergo electrophile-induced cyclization. mdpi.com These methods provide access to 1,2-disubstituted adamantanes, which are potential precursors to adamantane enamines. nih.gov
Utilization of Enamine Condensation Reactions in Adamantane Framework Formation
Enamine condensation reactions have proven to be a powerful tool in the one-step synthesis of the adamantane core, demonstrating the utility of enamine intermediates in complex molecule construction.
A well-established method for the synthesis of substituted adamantane-2,4-diones involves the reaction of enamines derived from 4,4-disubstituted cyclohexanones with α,β-unsaturated acid chlorides. rsc.org This reaction proceeds through a cascade of events initiated by the N-acylation of the enamine. The resulting N-acylated enamine undergoes a rsc.orgrsc.org sigmatropic rearrangement to form a ketene (B1206846) intermediate, which then cyclizes to a bicyclic iminium salt. Subsequent intramolecular reactions lead to the formation of the adamantane framework. The stereochemistry of the final adamantane product is largely determined by the stereochemistry of the rsc.orgrsc.org sigmatropic rearrangement. rsc.org
| Starting Enamine Precursor | α,β-Unsaturated Acid Chloride | Adamantane Product | Reference |
| Pyrrolidine enamine of 4-benzoyl-4-methylcyclohexanone | Crotonoyl chloride | 6-hydroxy-7,9-dimethyl-6-phenyladamantane-2,4-dione | rsc.org |
| Enamines of 4-benzoyl-4-phenyl-cyclohexanone | α,β-unsaturated acid chlorides | 6-hydroxy-6,7-diphenyladamantane-2,4-diones | rsc.org |
| Enamines of ethyl 1-benzoyl-4-oxocyclohexane-1-carboxylate | α,β-unsaturated acid chlorides | Ethyl 2-hydroxy-4,6-dioxo-2-phenyladamantane-1-carboxylates | rsc.org |
Intramolecular condensations involving enamine intermediates provide an elegant pathway to the adamantane core. In one such strategy, a monocyclic compound is first converted to its enamine. nih.gov This enamine then participates in a Michael addition with an electrophilic olefin, creating a bicyclic intermediate. nih.gov This intermediate is poised for an intramolecular Dieckmann condensation, which forges the final ring of the adamantane scaffold. nih.gov This tandem reaction sequence highlights the dual role of the enamine as both a nucleophile in the initial Michael addition and a precursor to the nucleophilic carbon in the subsequent intramolecular condensation.
Another approach involves the condensation of an enamine with a reagent like crotonoyl chloride, leading to an intermediate that undergoes cyclization to furnish the adamantane product. nih.gov The mechanism of these intramolecular cyclizations can be complex, often involving sigmatropic rearrangements and subsequent ring-closing events. nih.gov
Transformations of Existing Adamantane Precursors to Introduce Enamine Functionality
An alternative to de novo synthesis is the chemical modification of pre-existing adamantane skeletons. These methods leverage the availability of various adamantane derivatives and employ reactions that introduce the enamine functionality or a precursor to it.
Ring Expansion and Contraction Reactions for Modified Adamantane Systems
Skeletal rearrangements, such as ring expansions and contractions, can be used to access modified adamantane systems, which can then be functionalized to introduce an enamine group. nih.govnih.gov For example, the Demjanov reaction of adamantan-2-one can lead to the ring-expanded homoadamantan-2-one. nih.gov While not directly yielding an enamine, these modified scaffolds offer different reactivity and substitution patterns that can be exploited in subsequent synthetic steps.
Conversely, ring contraction reactions of adamantane derivatives can provide access to noradamantane structures. rsc.orgnih.gov For instance, a triflic acid-promoted cascade reaction of adamantane-based cyclic carbamates leads to ring-contracted iminium triflates through a decarboxylation and a subsequent intramolecular 1,2-alkyl shift. rsc.org These iminium salts are direct precursors to noradamantane amino derivatives. nih.gov Such strategies, while not directly forming adamantane enamines, demonstrate the utility of skeletal rearrangements in generating novel amine-containing cage compounds that are structurally related to adamantane.
| Precursor | Reaction Type | Product | Reference |
| Adamantan-2-one | Demjanov reaction | Homoadamantan-2-one | nih.gov |
| Adamantane carbamates | Triflic acid-promoted decarboxylation and rearrangement | Noradamantane iminium salts | rsc.orgnih.gov |
Selective Functionalization of Adamantane C-H Bonds for Enamine Introduction
The introduction of an enamine functionality onto an adamantane scaffold often begins with the selective activation of its strong C-H bonds. Adamantane possesses two types of C-H bonds: tertiary at the bridgehead positions and secondary at the methylene (B1212753) bridges. The selective functionalization of these sites is a significant challenge in synthetic chemistry. nih.gov
Radical-mediated reactions offer a powerful tool for the direct conversion of adamantane's C-H bonds into carbon-carbon or carbon-nitrogen bonds, which are precursors to the enamine moiety. rsc.org Photocatalytic methods, in particular, have emerged as a prominent strategy.
One such approach involves a direct C-H aminoalkylation reaction using light-activated hydrogen atom transfer (HAT) catalyst systems. rsc.org This method allows for the introduction of protected amines to the adamantane scaffold with concurrent C-C bond formation. The process is initiated by the generation of an adamantyl radical, which then adds to an imine derivative. Subsequent reduction and deprotection steps yield the desired aminoalkylated adamantane. This strategy has been successfully applied to the synthesis of various amino-diamondoid pharmacophores. rsc.org
Key Features of Radical-Mediated Functionalization:
| Feature | Description | Reference |
| Direct C-H Activation | Enables the use of adamantane without pre-functionalization. | rsc.org |
| Mild Reaction Conditions | Photocatalytic methods often proceed at room temperature. | rsc.org |
| High Chemoselectivity | Can selectively target the strong tertiary C-H bonds of adamantane. | chemrxiv.org |
The chemistry of adamantane is also rich in carbocationic rearrangements. While direct enamine synthesis via this route is less common, rearrangements of adamantane precursors are crucial in creating specific substitution patterns that can then be converted to enamines. For instance, the rearrangement of protoadamantane (B92536) or noradamantane derivatives can lead to 1,2-disubstituted adamantanes, which are valuable precursors for enamines where the double bond is exocyclic to a substituent. nih.gov
Acid-catalyzed sigmatropic rearrangements have also been employed to construct the adamantane core with specific functional groups that can be later transformed. nih.gov These rearrangements are driven by the exceptional stability of the adamantyl cation.
Olefination and Amination Strategies for Enamine Formation on Adamantane Nuclei
The direct formation of the enamine's carbon-carbon double bond and the attachment of the amino group onto the adamantane nucleus can be achieved through various olefination and amination strategies.
A common precursor for such transformations is an adamantyl ketone. For example, adamantan-2-one can serve as a starting point. The ketone can undergo a condensation reaction with a secondary amine to form the corresponding enamine. mdpi.com This reaction is often acid-catalyzed and proceeds through an iminium ion intermediate. masterorganicchemistry.com
Transition metal-catalyzed reactions also play a role. For instance, palladium-catalyzed amination of vinyl bromides can produce enamines. organic-chemistry.org While not directly applied to a pre-formed adamantene, this methodology can be adapted. A more direct route would involve the olefination of an adamantyl ketone, followed by allylic amination, or a one-pot olefination-amination procedure.
Another strategy involves the intramolecular cyclization of suitable precursors. For instance, the condensation of an enamine with an α,β-unsaturated acid chloride can lead to the formation of an adamantane derivative through a nih.govnih.gov sigmatropic rearrangement, constructing the cage and introducing functionalities simultaneously. nih.govrsc.org
Stereochemical Control and Regioselectivity in the Synthesis of Adamantane Enamines
Achieving specific stereoisomers and controlling the position of the enamine functionality (regioselectivity) are critical aspects of synthesizing complex adamantane derivatives.
When an unsymmetrical adamantane ketone is used as a precursor, the formation of the less substituted enamine is generally favored (non-Zaitsev product). masterorganicchemistry.com The regioselectivity of C-H functionalization can be controlled by the choice of catalyst and directing groups. For example, in copper-directed hydroxylations of unsymmetrical ketones, the regioselectivity is dictated by the electronics of the substrate and the directing group. nih.gov
Stereoselective synthesis of adamantane derivatives can be achieved by employing chiral auxiliaries or catalysts. For instance, strained enamines derived from aziridines have been used as versatile intermediates for the stereocontrolled construction of nitrogen-containing heterocycles. nih.gov While specific examples for Tricyclo[3.3.1.13,7]dec-1-en-2-amine are not abundant, the principles of asymmetric catalysis can be applied to the synthesis of chiral adamantane enamines.
Emerging and Green Synthetic Protocols for Tricyclo[3.3.1.13,7]dec-1-en-2-amine Production
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For the synthesis of adamantane derivatives, several green and emerging protocols are being explored.
Microwave-assisted synthesis has been shown to accelerate various organic reactions, including the synthesis of adamantane-containing compounds. nih.govresearchgate.net This technique can lead to higher yields and shorter reaction times compared to conventional heating methods. youtube.com
Flow chemistry offers advantages in terms of safety, scalability, and process control. The synthesis of 2-aminoadamantane-2-carboxylic acid has been successfully demonstrated using mesoreactor flow devices, which allows for the safe handling of hazardous reagents and reaction conditions. researchgate.net This technology could be adapted for the continuous production of adamantane enamines.
Biocatalysis represents a green alternative for the synthesis of chiral amines. Amine dehydrogenases and other enzymes can catalyze the reductive amination of ketones with high enantioselectivity. researchgate.net The application of biocatalysis to adamantyl ketones could provide an efficient route to chiral adamantane amines, which can be precursors to enamines.
Photocatalysis , as mentioned earlier, is a key emerging technology that utilizes visible light to drive chemical reactions under mild conditions, reducing the need for harsh reagents and high temperatures. rsc.orgchemrxiv.org
Fundamental Chemical Reactivity and Mechanistic Investigations of Tricyclo 3.3.1.13,7 Dec 1 En 2 Amine
Enamine Reactivity within the Constrained Adamantane (B196018) Cage
Enamines are recognized as versatile intermediates in organic synthesis, primarily functioning as potent carbon-based nucleophiles. wikipedia.orgmasterorganicchemistry.com In Tricyclo[3.3.1.13,7]dec-1-en-2-amine, the nitrogen lone pair's ability to delocalize into the π-system of the double bond is crucial to its reactivity. masterorganicchemistry.comscripps.edu However, the adamantane cage imposes significant steric hindrance and conformational rigidity, which can modulate the accessibility and reactivity of the nucleophilic carbon center.
The nucleophilicity of enamines stems from a key resonance structure that places a negative charge on the α-carbon (the carbon atom not attached to the nitrogen). masterorganicchemistry.com This makes them effective nucleophiles in reactions with a variety of electrophiles. wikipedia.orgmasterorganicchemistry.com For Tricyclo[3.3.1.13,7]dec-1-en-2-amine, electrophilic attack is predicted to occur at the C1 position, leading to the formation of an iminium salt intermediate. wikipedia.orgyoutube.com This intermediate can then be hydrolyzed under acidic conditions to yield a 2-substituted adamantanone.
The rigid adamantane framework influences the approach of electrophiles. The bulky cage structure can sterically shield the nucleophilic carbon, potentially slowing reaction rates compared to acyclic enamines. cymitquimica.com Common electrophilic attack patterns include:
Alkylation: Reaction with alkyl halides, such as methyl iodide, results in the formation of a new carbon-carbon bond at the C1 position. wikipedia.orgmasterorganicchemistry.com This reaction, often referred to as the Stork enamine alkylation, is a powerful method for C-C bond formation. wikipedia.org
Acylation: Acyl halides or anhydrides react readily with the enamine to introduce an acyl group, leading to the formation of β-dicarbonyl compounds after hydrolysis of the intermediate iminium salt. wikipedia.org
Michael Addition: As a soft nucleophile, the enamine can undergo conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com
The table below summarizes the expected outcomes of electrophilic attacks on Tricyclo[3.3.1.13,7]dec-1-en-2-amine.
| Electrophile | Reagent Example | Initial Product | Product after Hydrolysis |
| Alkyl Halide | Methyl Iodide (CH₃I) | 1-Methyl-2-amino-adamant-1-en-iminium iodide | 1-Methyladamantan-2-one |
| Acyl Halide | Acetyl Chloride (CH₃COCl) | 1-Acetyl-2-amino-adamant-1-en-iminium chloride | 1-Acetyladamantan-2-one |
| α,β-Unsaturated Ketone | Methyl Vinyl Ketone | Iminium salt adduct | 1-(3-Oxobutyl)adamantan-2-one |
The constrained environment of the adamantane cage can influence the feasibility and stereochemical outcome of pericyclic reactions. While enamines are known to participate in cycloaddition reactions, the steric bulk of the adamantane framework might hinder intermolecular [2+2] cycloadditions with electrophilic olefins. rsc.org
Intramolecular rearrangements, particularly sigmatropic rearrangements, are a notable feature of adamantane chemistry. rsc.orgsciencemadness.org In reactions involving the formation of adamantane derivatives from enamines and α,β-unsaturated acid chlorides, researchgate.netresearchgate.net sigmatropic rearrangements have been identified as key mechanistic steps. rsc.orgrsc.org These rearrangements proceed through highly organized transition states, and their stereochemistry dictates the final configuration of the adamantane product. rsc.orgrsc.org Although this applies to the synthesis of the cage rather than a reaction of a pre-formed adamantene enamine, it highlights the propensity for such rearrangements in related systems.
The adamantane framework itself is the thermodynamically most stable C₁₀H₁₆ tricycloalkane and can be formed through Lewis acid-catalyzed rearrangement of other isomers. sciencemadness.org While the enamine functionality introduces different reactivity, the potential for skeletal rearrangements of the cage under strongly acidic or high-temperature conditions should be considered, although such reactions might compete with the decomposition of the enamine itself.
Transformations of the Carbon-Carbon Double Bond in Tricyclo[3.3.1.13,7]dec-1-en-2-amine
The carbon-carbon double bond in the title compound is electron-rich due to the adjacent amine group, making it susceptible to various addition and oxidation reactions.
Addition reactions to the double bond would break the enamine system and lead to saturated 1,2-disubstituted adamantane derivatives.
Hydrogenation: Catalytic hydrogenation of the double bond would yield Tricyclo[3.3.1.13,7]decane-1,2-diamine. The addition of hydrogen would likely occur from the less sterically hindered face of the molecule.
Halogenation: The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) is expected to proceed via a halonium ion intermediate. rsc.org Subsequent nucleophilic attack by the halide ion would result in a dihalogenated adamantane amine. The stereochemistry of the addition would be anti.
Hydroboration-Oxidation: This two-step sequence would lead to the formation of a hydroxyl group. The regioselectivity would be influenced by both electronic and steric factors. Borane would likely add to the C1 position, placing the boron on the carbon away from the electron-donating amine group. Subsequent oxidation would yield 1-aminoadamantan-2-ol.
The following table outlines the expected products from various addition reactions.
| Reaction | Reagents | Expected Product |
| Hydrogenation | H₂, Pd/C | Tricyclo[3.3.1.13,7]decane-1,2-diamine |
| Bromination | Br₂ | 1,2-Dibromo-tricyclo[3.3.1.13,7]decan-2-amine |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 2-Amino-tricyclo[3.3.1.13,7]decan-1-ol |
The electron-rich double bond is susceptible to oxidation and, under more forceful conditions, oxidative cleavage.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely form an epoxide. The resulting epoxide would be an adamantan-1,2-epoxy-2-amine, a highly strained and reactive intermediate.
Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), yielding 2-amino-tricyclo[3.3.1.13,7]decane-1,2-diol.
Oxidative Cleavage: Stronger oxidizing agents, such as ozone (O₃) followed by a reductive or oxidative workup, or hot, concentrated KMnO₄, would cleave the carbon-carbon double bond. masterorganicchemistry.comyoutube.com This reaction would break open the six-membered ring of the adamantane cage, leading to the formation of a dicarbonyl compound. For instance, ozonolysis with an oxidative workup (e.g., H₂O₂) would be expected to yield a keto-carboxylic acid derivative of the bicyclo[3.3.1]nonane system. This type of reaction fundamentally alters the adamantane skeleton. masterorganicchemistry.com
Influence of Cage Strain and Geometry on Enamine Reactivity and Stability
The adamantane framework is renowned for its rigidity and relatively strain-free nature in its ground state. nih.gov However, the introduction of a double bond at a bridgehead position, as in an enamine derived from a bridged bicyclic ketone, introduces significant strain. This is a direct consequence of Bredt's rule, which states that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are sufficiently large. wikipedia.orgucla.edumasterorganicchemistry.comhandwiki.org
The double bond in Tricyclo[3.3.1.13,7]dec-1-en-2-amine is located at a bridgehead position of the adamantane cage. This geometry forces the p-orbitals of the double bond to be misaligned, leading to poor orbital overlap and a weaker π-bond. masterorganicchemistry.com This inherent strain has profound implications for the enamine's stability and reactivity.
Stability: The enamine is expected to be significantly less stable than a corresponding enamine in an acyclic or larger ring system where planarity of the double bond can be readily achieved. This instability makes the enamine highly reactive and potentially difficult to isolate. wikipedia.orgucla.edu The steric bulk of the adamantyl group also plays a role in the stability of enamines, with increased steric strain potentially disfavoring the formation of the enamine. masterorganicchemistry.com
Reactivity: The high degree of strain in the bridgehead double bond makes it a highly reactive species. The enamine will readily undergo reactions that relieve this strain. For example, protonation of the enamine at the carbon atom is a key step in its hydrolysis back to the ketone. masterorganicchemistry.comlibretexts.orglibretexts.org This process is likely to be highly favorable as it converts the strained sp2-hybridized bridgehead carbon to a less strained sp3-hybridized carbon.
The steric hindrance imposed by the adamantane cage also influences the approach of electrophiles. nih.gov While the enamine is nucleophilic, the bulky cage may sterically shield the reactive carbon atom, potentially slowing down the rate of alkylation or acylation reactions compared to less hindered enamines. Computational studies on related bridged systems have shown that the geometry and frontier molecular orbitals of bridgehead amines can significantly impact their reactivity. nih.gov The unique geometry of the adamantane cage in Tricyclo[3.3.1.13,7]dec-1-en-2-amine will undoubtedly dictate its nucleophilic character and the stereochemical outcome of its reactions.
| Structural Feature | Consequence | Effect on Reactivity/Stability |
|---|---|---|
| Bridgehead Double Bond | Violation of Bredt's Rule, Poor p-orbital overlap | Decreased stability, Increased reactivity (e.g., towards hydrolysis) |
| Rigid Cage Structure | Steric Hindrance | May hinder the approach of bulky electrophiles |
| Conversion of sp2 to sp3 at Bridgehead | Strain Relief | Driving force for reactions like hydrolysis |
Advanced Computational and Theoretical Characterization of Tricyclo 3.3.1.13,7 Dec 1 En 2 Amine
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For Tricyclo[3.3.1.13,7]dec-1-en-2-amine, these methods can detail the interplay between the bulky, saturated adamantane (B196018) framework and the planar, electron-rich enamine group.
Density Functional Theory (DFT) and ab initio calculations are cornerstone methodologies for investigating the electronic structure of molecules. In the study of adamantane derivatives, DFT methods, particularly with hybrid functionals like B3LYP and long-range corrected functionals such as WB97XD, have been shown to provide a reliable balance between computational cost and accuracy for geometry optimizations and energy calculations. dergipark.org.trdergipark.org.tr For Tricyclo[3.3.1.13,7]dec-1-en-2-amine, these calculations would typically employ a basis set such as 6-31G(d,p) to accurately describe the electronic distribution.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a systematically improvable approach to the electronic structure. While computationally more demanding, they can be used to benchmark DFT results. Theoretical studies on the electronic structure of adamantane have utilized ab initio calculations to understand its unique properties. researchgate.net For the title compound, these calculations would reveal the degree of electron delocalization from the nitrogen lone pair into the C=C double bond, a defining characteristic of the enamine functionality. The rigid adamantane cage is expected to enforce a nearly planar geometry on the enamine moiety, maximizing this π-conjugation.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with nucleophilicity. youtube.com Conversely, the LUMO, the orbital to which a molecule is most likely to accept electrons, relates to electrophilicity. youtube.com
For Tricyclo[3.3.1.13,7]dec-1-en-2-amine, the HOMO is anticipated to be localized primarily on the enamine moiety, specifically with significant contributions from the nitrogen lone pair and the π-system of the double bond. This would render the β-carbon of the enamine susceptible to electrophilic attack. The LUMO is likely to be a π* orbital associated with the C=C bond. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and optical properties. dergipark.org.trdergipark.org.tr
From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. These descriptors, as detailed in the table below, offer a deeper understanding of the molecule's reactivity profile.
| Reactivity Descriptor | Formula | Predicted Value (eV) | Description |
| Ionization Potential (I) | -EHOMO | 6.5 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.2 | Energy released upon gaining an electron. |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | -(I + A) / 2 | -3.85 | Escaping tendency of electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) | 2.80 | Propensity to accept electrons. |
Note: The values presented are hypothetical and representative of what would be expected for a molecule with this structure based on general principles of computational chemistry.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. semanticscholar.orgtandfonline.com This is particularly useful for understanding the flexibility and conformational preferences of molecules in different environments.
Tricyclo[3.3.1.13,7]dec-1-en-2-amine, with its rigid adamantane core, is expected to have a relatively simple conformational landscape. The primary source of flexibility would be the rotation around the C-N bond and the orientation of the amino group's hydrogen atoms. MD simulations in various solvents can reveal the influence of the environment on these conformations. semanticscholar.org For instance, in a polar solvent, conformations that maximize the solvent exposure of the polar amino group would be favored. In the solid state, crystal packing forces would dictate the preferred conformation. nih.gov
The adamantane cage imposes significant steric constraints on the enamine moiety. MD simulations can be employed to study the vibrational and rotational motions of the amino group and the double bond within this constrained environment. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions during a simulation can quantify the flexibility of different parts of the molecule. semanticscholar.org It is expected that the atoms of the adamantane cage will exhibit low RMSF values, indicating rigidity, while the atoms of the amino group will show higher fluctuations. The planarity of the enamine system (N-C=C) would likely be maintained throughout the simulation due to the electronic benefits of conjugation, with only minor out-of-plane fluctuations.
Spectroscopic Property Predictions and Interpretations
Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural elucidation of new compounds.
Theoretical predictions of spectroscopic data are crucial for the characterization of Tricyclo[3.3.1.13,7]dec-1-en-2-amine. DFT calculations can provide accurate predictions of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.
| Spectroscopic Technique | Predicted Data | Interpretation |
| 1H NMR | Adamantane protons: δ 1.5-2.0 ppm; Vinyl proton: δ 4.5-5.5 ppm; NH2 protons: δ 3.0-4.0 ppm | The rigid adamantane framework leads to a complex but predictable pattern of signals. The vinyl proton's chemical shift is indicative of the enamine electronic environment. The NH2 signal may be broad and its position solvent-dependent. |
| 13C NMR | Adamantane carbons: δ 25-40 ppm; C=C carbons: δ 100-150 ppm | The chemical shifts of the double-bonded carbons are characteristic of the electron-rich nature of the enamine. |
| IR Spectroscopy | N-H stretch: 3300-3500 cm-1 (two bands for primary amine); C=C stretch: 1640-1690 cm-1 | The presence of two N-H stretching bands would confirm the primary amine functionality. pressbooks.pub The C=C stretching frequency is sensitive to conjugation with the nitrogen lone pair. |
| UV-Vis Spectroscopy | λmax ≈ 220-240 nm | This absorption would correspond to the π → π* electronic transition of the enamine chromophore. The energy of this transition is directly related to the HOMO-LUMO gap. youtube.com |
Note: The predicted spectroscopic data are estimates based on typical values for similar functional groups and molecular environments.
Theoretical Infrared (IR) and Raman Spectroscopy
Information regarding the theoretical vibrational frequencies and intensities for Tricyclo[3.3.1.13,7]dec-1-en-2-amine, which would be derived from quantum chemical calculations, is not available. Such calculations would typically involve geometry optimization followed by frequency analysis at a specified level of theory (e.g., B3LYP/6-31G*) to predict the positions and relative intensities of bands in the IR and Raman spectra.
Nuclear Magnetic Resonance (NMR) Chemical Shift Computations
No published data on the computationally predicted 1H and 13C NMR chemical shifts for Tricyclo[3.3.1.13,7]dec-1-en-2-amine were found. The prediction of NMR spectra through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, relies on sophisticated calculations that account for the magnetic environment of each nucleus within the specific molecular structure.
Electronic Absorption and Emission Spectroscopy Simulations
Simulations of the electronic absorption and emission spectra for Tricyclo[3.3.1.13,7]dec-1-en-2-amine, typically performed using TD-DFT, have not been reported. These simulations would provide insights into the electronic transitions of the molecule, including the energies and oscillator strengths of these transitions, which determine the absorption and emission wavelengths.
Reaction Mechanism Elucidation through Computational Transition State Theory
There is a lack of published research on the elucidation of reaction mechanisms involving Tricyclo[3.3.1.13,7]dec-1-en-2-amine using computational transition state theory. This type of study would involve mapping the potential energy surface of a reaction, locating transition state structures, and calculating activation energies to understand the kinetics and pathways of its chemical transformations.
Application of Advanced Computational Methods (e.g., Floating Basis Functions) for Enhanced Accuracy
While the use of advanced computational methods like floating basis functions has been explored for adamantane systems to improve the accuracy of calculated properties, specific applications of these methods to Tricyclo[3.3.1.13,7]dec-1-en-2-amine have not been documented. Such methods can provide a more accurate description of the electron density, which is crucial for precise predictions of molecular properties.
Research Applications of Tricyclo 3.3.1.13,7 Dec 1 En 2 Amine in Materials Science and Catalysis
Utilization as a Building Block in Polymeric Materials
The incorporation of the Tricyclo[3.3.1.13,7]dec-1-en-2-amine moiety into polymer structures is a promising strategy for creating materials with enhanced thermal stability, modified solubility, and novel functionalities. The adamantane (B196018) unit is known to improve the physical properties of polymers, such as increasing the glass transition temperature (Tg) and enhancing stiffness. researchgate.netnih.gov
Polymers incorporating Tricyclo[3.3.1.13,7]dec-1-en-2-amine can be synthesized through various polymerization techniques. The enamine functionality can act as a reactive site for polymerization or be preserved as a pendant group to impart specific properties to the final polymer. For instance, enamines can undergo reactions with electrophiles, making them suitable for step-growth polymerization with monomers containing appropriate functional groups. researchgate.net
One potential synthetic route involves the reaction of the enamine with diisocyanates to form polyamides. researchgate.net The nucleophilic character of the enamine allows for addition to the isocyanate groups, leading to the formation of a polymer backbone. Another approach could involve the copolymerization of a vinyl monomer functionalized with the adamantane enamine moiety with other vinyl monomers, allowing for the tuning of the polymer's properties by varying the comonomer ratios.
The synthesis of such polymers often requires careful control of reaction conditions to prevent side reactions involving the enamine group. The general synthetic scheme for the preparation of a polyamide from an enamine and a diisocyanate is depicted below:
Scheme 1: General reaction for the synthesis of a polyamide from an enamine and a diisocyanate.
The incorporation of the bulky adamantane cage into a polymer backbone generally leads to a significant increase in the glass transition temperature (Tg) and enhanced thermal stability. researchgate.netresearchgate.net This is attributed to the rigid structure of the adamantane unit, which restricts segmental motion of the polymer chains. For example, polyimides containing adamantane moieties have been shown to exhibit high Tg values, in some cases exceeding 400°C. researchgate.net
The enamine functionality, on the other hand, can influence the polymer's solubility and chemical reactivity. The presence of the nitrogen atom can increase the polarity of the polymer, potentially improving its solubility in certain organic solvents. Furthermore, the enamine group can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the material's properties.
| Polymer Type | Adamantane-Containing Monomer | Resulting Polymer Property Enhancement |
| Polyimides | 1,3-bis(4-aminophenyl) adamantane | High glass transition temperatures (285–440 °C), excellent optical transparency. researchgate.net |
| Polyaramids | Adamantane-based diamines | Improved stiffness and thermal stability. researchgate.net |
| Poly(ether ether ketones) | Pendent adamantane groups | Large increase in Tg and thermal properties. researchgate.net |
| Acrylates | Pendent adamantane groups | Significant increase in Tg. researchgate.net |
The table above summarizes the impact of incorporating adamantane moieties into various polymer backbones, suggesting the potential effects of using Tricyclo[3.3.1.13,7]dec-1-en-2-amine as a monomer.
Role in Nanomaterials and Supramolecular Assembly
The unique structural characteristics of Tricyclo[3.3.1.13,7]dec-1-en-2-amine make it a compelling candidate for the construction of nanomaterials and supramolecular assemblies. The adamantane cage is a well-known building block in crystal engineering and supramolecular chemistry due to its rigidity and ability to form stable host-guest complexes. researchgate.netnih.gov
The adamantane moiety of Tricyclo[3.3.1.13,7]dec-1-en-2-amine can participate in self-assembly processes through host-guest interactions. Adamantane derivatives are known to form strong inclusion complexes with macrocyclic hosts such as cyclodextrins and cucurbiturils. nih.govgoogle.com This interaction is driven by hydrophobic and van der Waals forces between the adamantane guest and the cavity of the host molecule.
The self-assembly properties of adamantane enamines can be harnessed to create a variety of nanoscale architectures. For example, the host-guest complexation with cyclodextrins can be used to construct supramolecular polymers, hydrogels, and nanoparticles for applications in drug delivery and biomaterials. researchgate.netnih.gov
By functionalizing the adamantane enamine with other reactive groups, it is possible to create bifunctional building blocks for the construction of more complex nanostructures. For instance, an adamantane enamine derivative could be incorporated into a dendrimer or a star polymer, where the adamantane units at the periphery can be used for surface recognition or further assembly. nih.gov
| Host Molecule | Guest Molecule | Association Constant (Ka) / M-1 | Application |
| β-Cyclodextrin | Adamantane derivatives | 103 – 105 | Drug delivery, surface recognition nih.govgoogle.com |
| Cucurbit[n]urils | Adamantane derivatives | Strong inclusion complexes | Drug delivery, controlled release google.com |
This table provides typical association constants for adamantane derivatives with common host molecules, illustrating the potential for Tricyclo[3.3.1.13,7]dec-1-en-2-amine to be used in supramolecular assembly.
Applications in Catalyst Development and Ligand Design
The steric and electronic properties of Tricyclo[3.3.1.13,7]dec-1-en-2-amine make it an attractive scaffold for the design of ligands for catalysis. The bulky adamantane group can be used to create a sterically hindered environment around a metal center, which can influence the selectivity and activity of a catalyst. nih.gov
Adamantyl-containing phosphine (B1218219) ligands have been shown to be highly effective in a variety of cross-coupling reactions, such as Suzuki-Miyaura and C-N bond formation reactions. nih.govmdpi.com The steric bulk of the adamantyl group is thought to promote the formation of catalytically active, low-coordinate metal species.
The enamine functionality of Tricyclo[3.3.1.13,7]dec-1-en-2-amine can also be directly involved in catalysis. The nitrogen atom can act as a coordinating atom for a metal center, and the enamine double bond can participate in catalytic cycles. For example, the enamine could be part of a bidentate or pincer ligand, where the adamantane group provides steric control and the enamine nitrogen provides electronic tuning of the metal center.
Furthermore, the enamine itself can act as an organocatalyst. Enamine catalysis is a powerful tool in organic synthesis for the enantioselective functionalization of carbonyl compounds. While the specific catalytic activity of Tricyclo[3.3.1.13,7]dec-1-en-2-amine has not been extensively reported, its structural features suggest potential for use in asymmetric catalysis, particularly if a chiral amine is used in its synthesis.
| Catalyst System | Ligand Feature | Application |
| Pd-phosphine complexes | Bulky adamantyl groups | Suzuki-Miyaura and C-N cross-coupling reactions nih.govmdpi.com |
| Pd-phosphine complexes | Adamantyl-based ligands | Synthesis of pharmaceutically relevant molecules nih.gov |
The table above highlights the successful application of adamantyl-containing ligands in catalysis, suggesting the potential for designing novel catalysts based on Tricyclo[3.3.1.13,7]dec-1-en-2-amine.
Chiral Ligands from Adamantane Enamines for Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which employs chiral catalysts to selectively produce one enantiomer of a product, is a powerful tool in this endeavor. The bulky and rigid nature of the adamantane core makes it an excellent scaffold for the construction of chiral ligands. When incorporated into a ligand structure, the adamantane group can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a reaction.
While direct research on Tricyclo[3.3.1.13,7]dec-1-en-2-amine as a chiral ligand is not extensively documented, the broader class of adamantane-containing amines has shown significant promise. For instance, chiral diamines derived from adamantane have been successfully employed as ligands in various asymmetric transformations. The synthesis of 1,2-disubstituted adamantane derivatives, which are inherently chiral, provides a pathway to enantiomerically pure ligands. nih.gov These ligands can be resolved into individual enantiomers and utilized in the synthesis of a variety of chiral catalysts. nih.gov
The enamine functionality in Tricyclo[3.3.1.13,7]dec-1-en-2-amine offers a nucleophilic carbon atom that can be exploited in catalytic reactions. In the context of asymmetric catalysis, chiral enamines can act as transient intermediates that react with electrophiles to form new stereocenters with high enantioselectivity. This approach, known as enamine catalysis, is a powerful strategy in organocatalysis. The steric bulk of the adamantyl group in a chiral adamantane enamine ligand could play a crucial role in controlling the facial selectivity of the incoming electrophile, thereby dictating the stereochemistry of the product.
| Catalyst Type | Adamantane Derivative | Application in Asymmetric Catalysis | Key Feature |
| Chiral Ligand | 1,2-Diamino adamantane | Synthesis of various chiral ligands | Inherent chirality of the 1,2-disubstituted scaffold |
| Organocatalyst | Chiral Adamantane Enamine (hypothetical) | Potential for asymmetric C-C bond formation | Steric hindrance from adamantyl group influencing stereoselectivity |
Support Materials and Active Sites in Heterogeneous Catalysis
While the direct application of Tricyclo[3.3.1.13,7]dec-1-en-2-amine as a support material is not yet established, the functionalization of surfaces with adamantane derivatives has been explored. The enamine group could serve as an anchor to immobilize the adamantane unit onto a solid support, or to chelate metal nanoparticles, creating active catalytic sites. The rigid structure of the adamantane cage could also impart a well-defined porosity to the support material, potentially influencing the selectivity of catalytic reactions.
Furthermore, the adamantane scaffold itself has been recognized for its desirable properties in catalyst design, including its inertness and steric bulk. researchgate.net These features make it an ideal component for creating robust and selective catalysts. The enamine functionality could act as a precursor to introduce other functional groups or to directly participate in catalytic cycles as a basic site.
Contributions to Electronic and Optoelectronic Materials
The unique molecular structure of adamantane has also led to its investigation in the field of electronic and optoelectronic materials. Its rigid, diamondoid structure can be incorporated into polymers to enhance their thermal and mechanical properties.
Adamantane-containing diamines have been utilized in the synthesis of colorless polyimides with high glass transition temperatures and excellent optical transparency. These properties are highly desirable for applications in flexible displays, optical films, and other optoelectronic devices. The incorporation of the bulky adamantane units disrupts polymer chain packing, leading to reduced intermolecular charge transfer and thus higher transparency.
While the direct contribution of Tricyclo[3.3.1.13,7]dec-1-en-2-amine to this field is yet to be fully explored, its amine functionality suggests its potential as a monomer in the synthesis of novel polymers. The enamine group could also be chemically modified to introduce specific electronic or optical properties. The structural and electronic properties of adamantane molecules functionalized with amine groups have been a subject of theoretical investigations, providing insights into their potential for electronic applications.
| Material Type | Adamantane Derivative | Key Properties | Potential Application |
| Colorless Polyimides | Adamantane-containing diamines | High thermal stability, high optical transparency | Flexible displays, optical films |
| Novel Polymers | Tricyclo[3.3.1.1 | Enhanced thermal and mechanical properties | Advanced electronic materials |
Emerging Applications in Advanced Chemical Technologies
The versatility of the adamantane scaffold continues to inspire research into new and advanced chemical technologies. The unique combination of properties offered by adamantane derivatives, including their lipophilicity, rigidity, and biological activity, has led to their use in a wide range of fields, from medicine to materials science.
The enamine functionality of Tricyclo[3.3.1.13,7]dec-1-en-2-amine makes it a valuable intermediate in organic synthesis. Enamines are well-established as versatile nucleophiles in carbon-carbon bond-forming reactions. The reaction of enamines derived from cyclohexanones with α,β-unsaturated acid chlorides has been shown to produce adamantane derivatives, highlighting the role of enamines in constructing the adamantane core itself. rsc.org
Furthermore, the steric bulk of the adamantyl group in bulky amines has been shown to be advantageous in certain catalytic reactions, such as the Buchwald-Hartwig amination. galchimia.com This suggests that adamantane enamines could find use in facilitating challenging chemical transformations. As research continues to uncover the full potential of this unique class of compounds, new and innovative applications in advanced chemical technologies are anticipated.
Future Research Directions and Perspectives for Tricyclo 3.3.1.13,7 Dec 1 En 2 Amine
Development of Novel and Highly Efficient Synthetic Strategies
The transient nature of Tricyclo[3.3.1.13,7]dec-1-en-2-amine necessitates the development of sophisticated synthetic methodologies, likely focusing on its in situ generation and trapping. Current approaches to adamantane (B196018) functionalization often target the more stable bridgehead (C1, C3, C5, C7) or methylene (B1212753) (C2, C4, etc.) positions through rearrangements or direct C-H functionalization. nih.govacs.org Future synthetic research should pivot towards strategies that can generate the strained enamine as a controllable intermediate.
Key research objectives in this area include:
Precursor Design: The design of novel adamantane precursors that can undergo facile elimination or rearrangement reactions under mild conditions to form the target enamine. This could involve the synthesis of 2-substituted adamantanes with suitable leaving groups.
Flow Chemistry Methodologies: The use of continuous flow reactors could offer significant advantages for the synthesis and utilization of this reactive intermediate. researchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, minimizing decomposition and enabling immediate trapping of the enamine with a desired electrophile.
Catalytic Approaches: Exploration of transition-metal-catalyzed or organocatalyzed reactions for the formation of the enamine from readily available adamantane precursors, such as adamantanone, could provide more efficient and selective synthetic routes. mdpi.com
A comparative table of potential synthetic approaches is presented below.
| Synthetic Approach | Potential Precursor | Key Advantages | Foreseen Challenges |
| Base-Induced Elimination | 2-Halo-1-aminoadamantane | Simple reagents, straightforward concept. | Potential for competing side reactions, harsh conditions may be required. |
| Photochemical Synthesis | Adamantane-based azides or similar photolabile groups. | High temporal and spatial control. | Quantum yields may be low, specialized equipment needed. |
| Flow Chemistry | 2-Adamantanone oxime derivatives. | Excellent control of reactive intermediates, enhanced safety, scalability. researchgate.net | Requires optimization of reactor setup and conditions. |
| Rearrangement Reactions | Noradamantane or protoadamantane (B92536) derivatives. | Access to unique substitution patterns. mdpi.com | Precursor synthesis can be complex and multi-step. |
Advanced Computational Modeling for Predictive Design
Given the challenges in isolating and characterizing Tricyclo[3.3.1.13,7]dec-1-en-2-amine, computational chemistry is poised to play a pivotal role in understanding its fundamental properties and predicting its reactivity. acs.org Advanced modeling techniques can provide invaluable insights that guide experimental efforts.
Future computational studies should focus on:
Structural and Electronic Properties: Using Density Functional Theory (DFT) and other high-level ab initio methods to accurately calculate the geometry, strain energy, and electronic structure of the enamine. This will help quantify its stability and identify the most reactive sites.
Reaction Dynamics: Employing molecular dynamics (MD) simulations to model the behavior of the enamine in different solvent environments and to simulate its interaction with various reactants. nih.gov This can help predict reaction pathways and transition states for reactions such as cycloadditions, electrophilic additions, and rearrangements.
Predictive Modeling for Catalyst Design: Developing computational models to screen potential catalysts for the synthesis of the enamine. arxiv.org Machine learning algorithms could be trained on datasets of known reactions to predict the efficiency of new catalytic systems.
The table below summarizes key parameters that can be investigated through computational modeling.
| Parameter | Computational Method | Significance |
| Strain Energy | DFT, Homodesmotic Reactions | Quantifies the inherent instability and driving force for reactions. |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Predicts reactivity towards electrophiles and nucleophiles. |
| Reaction Barriers | Transition State Theory, DFT | Determines the kinetic feasibility of different reaction pathways. |
| Solvation Effects | MD Simulations, Implicit Solvent Models | Understands the role of the solvent in modulating stability and reactivity. |
Exploration of Undiscovered Reactivity Pathways
The unique combination of a strained π-system and an amine substituent suggests that Tricyclo[3.3.1.13,7]dec-1-en-2-amine could participate in a wide range of chemical transformations that are not accessible to simpler enamines or adamantane derivatives. A systematic exploration of its reactivity is crucial.
Promising areas for investigation include:
Pericyclic Reactions: Investigating the propensity of the strained double bond to act as a dienophile or dipolarophile in cycloaddition reactions. This could lead to the rapid construction of complex, polycyclic architectures.
Cascade Reactions: Designing one-pot reaction sequences where the initial reaction of the enamine triggers a cascade of subsequent transformations, leveraging the rigid adamantane scaffold to control stereochemistry.
Metal-Mediated Transformations: Exploring the coordination of the enamine to transition metals and the subsequent reactivity of the resulting organometallic complexes. This could unlock novel catalytic cycles and synthetic applications. evitachem.com
Integration into Multi-component Systems and Hybrid Materials
The rigid, bulky, and lipophilic nature of the adamantane core makes it an attractive building block for supramolecular chemistry and materials science. nih.govrsc.org By harnessing the reactivity of the enamine functional group, it may be possible to covalently incorporate this unique scaffold into larger, functional systems.
Future research should explore:
Polymer Synthesis: Using the enamine as a reactive monomer in polymerization reactions. The resulting polymers would feature adamantane cages directly attached to the polymer backbone, potentially imparting unique thermal, mechanical, and optical properties.
Surface Functionalization: Grafting the enamine onto the surfaces of materials such as silica, gold, or carbon nanotubes. This could be used to modify the surface properties of these materials, for example, to create hydrophobic coatings or to anchor catalysts.
Synthesis of Diamondoid Materials: Adamantane is the smallest unit of the diamond crystal lattice, often referred to as a diamondoid. wikipedia.org Investigating whether the reactivity of the enamine can be used to assemble larger, diamond-like structures is a long-term, ambitious goal that could lead to novel carbon-based materials with exceptional properties.
Broader Impact on Fundamental Organic Chemistry and Material Innovation
The study of Tricyclo[3.3.1.13,7]dec-1-en-2-amine has the potential to make a significant impact beyond its own specific chemistry. The challenges associated with its synthesis and characterization will drive innovation in synthetic methodology, reaction engineering, and computational chemistry.
The broader impacts could include:
Understanding Strained Systems: Providing a new platform for studying the fundamental principles of chemical bonding and reactivity in highly strained molecules, contributing to a deeper understanding of Bredt's rule and its exceptions.
New Design Principles for Materials: The unique properties of the adamantane cage, when combined with the versatile reactivity of the enamine, could lead to new design principles for creating advanced materials. researchgate.net This includes the development of novel polymers with high thermal stability, lubricants, and even active pharmaceutical ingredients where the adamantane scaffold acts as a rigid, lipophilic anchor. mdpi.com
Catalyst Development: The search for efficient methods to synthesize and control the reactivity of this enamine may lead to the discovery of new catalysts and catalytic processes with broader applications in organic synthesis.
Table of Mentioned Compounds
| IUPAC Name | Trivial/Common Name(s) |
| Tricyclo[3.3.1.13,7]decane | Adamantane |
| Tricyclo[3.3.1.13,7]decan-2-one | Adamantanone |
| Tricyclo[3.3.1.13,7]dec-1-en-2-amine | 2-Amino-1-adamantene |
| 2-Halo-1-aminoadamantane | - |
| 2-Adamantanone oxime | - |
| Noradamantane | - |
| Protoadamantane | - |
Q & A
Basic: What experimental approaches are recommended for determining the molecular structure of tricyclo[3.3.1.1³,⁷]dec-1-en-2-amine?
Answer:
X-ray crystallography remains the gold standard for resolving the three-dimensional structure of rigid polycyclic amines. For example, SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness in handling high-symmetry systems like adamantane derivatives . Key steps include:
- Sample preparation : Crystallize the compound via slow evaporation in solvents like THF or acetonitrile.
- Data collection : Use a synchrotron or high-resolution diffractometer to capture intensity data.
- Refinement : Apply SHELXL to model thermal parameters and validate bond lengths/angles against databases like the Cambridge Structural Database.
Basic: What synthetic routes are validated for tricyclo[3.3.1.1³,⁷]dec-1-en-2-amine and its derivatives?
Answer:
Two primary methods are documented:
Reductive amination : React tricyclo[3.3.1.1³,⁷]decan-2-one with ammonia or ammonium acetate in the presence of a reducing agent (e.g., NaBH₃CN) .
Functionalization via oxidation : Catalytic oxidation of adamantane derivatives using H₂O₂ and Cu²⁺/DMG complexes achieves regioselective hydroxylation (e.g., 78% yield for tri-/tetra-oxygenated products), which can be further converted to amines .
Note : Monitor reaction progress via TLC and isolate intermediates via column chromatography using silica gel .
Advanced: How can researchers resolve contradictions in spectroscopic data for tricyclo[3.3.1.1³,⁷]dec-1-en-2-amine derivatives?
Answer:
Contradictions in NMR or mass spectrometry data often arise from:
- Regioisomeric impurities : Use 2D NMR (e.g., HSQC, HMBC) to differentiate between positional isomers.
- Dynamic stereochemistry : Variable-temperature NMR can reveal conformational flexibility in solutions .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and X-ray data. For example, NIST mass spectral libraries provide reference fragmentation patterns for adamantane derivatives .
Advanced: What strategies enable regioselective functionalization of the tricyclo[3.3.1.1³,⁷]decane scaffold?
Answer:
Regioselectivity is influenced by steric and electronic factors:
- Electrophilic substitution : Bromination at the 2-position occurs preferentially due to the electron-rich bridgehead carbon. Use NBS (N-bromosuccinimide) in CCl₄ under UV light .
- Catalytic oxidation : Cu²⁺/DMG complexes direct H₂O₂ oxidation to bridgehead positions, yielding hydroxylated intermediates for subsequent amination .
- Computational guidance : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing frontier molecular orbitals (FMOs) .
Advanced: How can computational modeling enhance the design of tricyclo[3.3.1.1³,⁷]dec-1-en-2-amine-based bioactive compounds?
Answer:
- Docking studies : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrophobic pockets (e.g., adamantane’s rigidity mimics sterols in enzyme binding sites) .
- ADMET prediction : Tools like SwissADME assess solubility (LogP) and metabolic stability, critical for optimizing pharmacokinetics.
- Dynamic simulations : MD simulations (e.g., GROMACS) evaluate conformational stability in aqueous vs. lipid environments .
Basic: What are the challenges in characterizing hygroscopic derivatives like tricyclo[3.3.1.1³,⁷]dec-1-en-2-amine hydrochloride?
Answer:
- Handling : Store samples in desiccators with P₂O₅ and use gloveboxes for manipulation to prevent hydration .
- Analysis : Employ Karl Fischer titration for precise water content measurement.
- Crystallography : Rapidly mount crystals under inert gas to avoid lattice distortion from moisture .
Advanced: How do steric effects influence the reactivity of tricyclo[3.3.1.1³,⁷]dec-1-en-2-amine in cross-coupling reactions?
Answer:
- Buchwald-Hartwig amination : Steric hindrance at the bridgehead limits Pd-catalyzed coupling efficiency. Mitigate by using bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) .
- Kinetic vs. thermodynamic control : Steric effects favor kinetic products (e.g., mono-substitution) over di-substituted derivatives. Monitor via LC-MS to optimize reaction times .
Basic: What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound’s biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
